molecular formula C7H3BrClNS B1341976 2-Bromo-7-chlorothieno[3,2-b]pyridine CAS No. 225385-05-7

2-Bromo-7-chlorothieno[3,2-b]pyridine

Cat. No. B1341976
CAS RN: 225385-05-7
M. Wt: 248.53 g/mol
InChI Key: XMZQZXNHMUDHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-7-chlorothieno[3,2-b]pyridine is a chemical compound with the molecular formula C7H3BrClNS . It has a molecular weight of 248.53 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The InChI code for 2-Bromo-7-chlorothieno[3,2-b]pyridine is 1S/C7H3BrClNS/c8-6-3-5-7(11-6)4(9)1-2-10-5/h1-3H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Bromo-7-chlorothieno[3,2-b]pyridine is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Derivatization 2-Bromo-7-chlorothieno[3,2-b]pyridine serves as a key intermediate in the synthesis of various thienopyridine derivatives, showcasing its versatility in organic synthesis. The compound can undergo electrophilic substitution to yield chloro, bromo, and iodo derivatives. It also participates in lithiation reactions, leading to derivatives with halo, formyl, acetyl, and hydroxymethyl substituents at specific positions. Such chemical transformations are fundamental for creating compounds with potential pharmacological activities or for materials science applications (Klemm & Louris, 1984).

Fluorescence Studies The fluorescence properties of thienopyridine derivatives are significantly influenced by donor-acceptor substituents. Research on 2-bromo-7-chlorothieno[3,2-b]pyridine derivatives has shown that the introduction of specific substituents can enhance fluorescence, making these compounds useful for optical materials and sensors. The understanding of how structural modifications affect the absorption emission properties and fluorescent quantum yields is crucial for designing compounds with desired optical characteristics (Toche & Chavan, 2013).

Chemical Reactivity and Modification Explorations into the reactivity of thienopyridine N-oxides derived from 2-bromo-7-chlorothieno[3,2-b]pyridine have broadened the scope of derivatization strategies. These studies demonstrate the compound's capability to undergo reactions leading to nitro-N-oxide, chloro-N-oxide, and bromo-N-oxide derivatives, among others. Such derivatives are pivotal in synthetic chemistry, serving as precursors for further functionalization or as key compounds in the study of heterocyclic chemistry (Klemm et al., 1985).

Substituent Effects on Properties Investigations into the effects of various substituents on the absorption and fluorescence properties of thienopyridine derivatives underscore the compound's utility in the development of new materials with specific optical properties. Such studies are essential for the advancement of organic electronics and photonic devices, where the fine-tuning of electronic and optical behaviors is necessary (Chavan, Toche, & Chavan, 2017).

Safety and Hazards

The safety information for 2-Bromo-7-chlorothieno[3,2-b]pyridine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others .

properties

IUPAC Name

2-bromo-7-chlorothieno[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-6-3-5-7(11-6)4(9)1-2-10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZQZXNHMUDHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(SC2=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593325
Record name 2-Bromo-7-chlorothieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-7-chlorothieno[3,2-b]pyridine

CAS RN

225385-05-7
Record name 2-Bromo-7-chlorothieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2 (10.12 g, 5.59 mmol) in dry THF (200 ml) at −78° C. was added n-BuLi (24 ml, 76.7 mmol, 2.5 M solution in hexanes) and the resultant suspension was stirred for 15 minutes. Bromine (18.9 g, 120 mmol) was added slowly and the reaction mixture was stirred for additional 30 minutes, quenched with water and diluted with EtOAc. The organic phase was separated and dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. Purification by column chromatography (eluent EtOAc/Hexane 9:1) afforded title compound 49 (10.5 g, 71% yield) as a yellow solid. 1H NMR (CDCl3) δ (ppm): 8.62 (d, J=5.09 Hz, 1H), 7.92 (s, 1H), 7.59 (d, J=5.09 Hz, 1H).
Name
Quantity
10.12 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18.9 g
Type
reactant
Reaction Step Three
Yield
71%

Synthesis routes and methods II

Procedure details

A solution of 90 mL of tetrahydrofuran and diisopropylamine (4.6 mL, 32.9 mmol) were cooled to −78° C. and n-butyllithium (12.2 mL, 30.3 mmol) in hexane was added dropwise. The solution was heated to 0 ° C. for 10 minutes, recooled to −78° C., and 7-chloro-thieno[3,2-b]pyridine (4.29 g, 25.2 mmol) was added. The anion was stirred 10 minutes and 1,2-dibromo-1,1,2,2-tetrafluoroethane (3.3 mL, 27.8 mmol) was added. The solution was stirred an additional 20 minutes then allowed to warm to room temperature. After 1 hour the reaction mixture was poured into water and extracted with chloroform (3×100 mL). The combined organic portions were dried over magnesium sulfate, filtered, and dried to afford 4.65 g (74%) of 2-bromo-7-chloro-thieno[3,2-b]pyridine. 1H NMR (400 MHz, DMSO) d 8.64 (d, 1H), 7.91 (s, 1H), 7.65 (d, 1H); LC-MS: 250 (MH+); HPLC RT: 5.49.
Quantity
12.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.29 g
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
4.6 mL
Type
reactant
Reaction Step Five
Quantity
90 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.